1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, 1-(2,5-dimethoxy phenyl)-2-aminoethanol can be synthesized from 2,5-dimethoxy benzaldehyde, which condenses with nitromethane under the effect of alkali to obtain 1-(2,5-dimethoxy phenyl)-2-nitroethanol. This is then reduced with a boron reductant to obtain 1-(2,5-dimethoxy phenyl)-2-aminoethanol .Molecular Structure Analysis
The molecular structure of related compounds such as 2-Amino-1-(2,5-dimethoxyphenyl)ethanol has been reported. It has an empirical formula of C10H15NO3 and a molecular weight of 197.23 .Scientific Research Applications
Synthesis and Derivatives
- Analogs Synthesis : A study details the synthesis of various 4-substituted 1-(2,5-dimethoxyphenyl)-2-aminopropanes, derivatives of 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-ol, which are important for understanding their pharmacological properties (Coutts & Malicky, 1973).
Pharmacological Aspects
- Serotonin Agonism : A study on N-methyl derivatives of 1-(4-bromo-2,5-dimethoxyphenyl)-2-aminopropane highlights its role as a serotonin agonist, providing insights into the compound's interactions with central serotonin binding sites (Glennon, Titeler, Seggel, & Lyon, 1987).
Chemical Properties and Reactions
- Degenerate Dealkylation-Realkylation : Research on the condensation reaction under acid conditions of related benzylic alcohols with hexadeutero dimethoxybenzenes demonstrated a degenerate dealkylation-alkylation reaction, which is crucial for understanding the chemical behavior of similar compounds (Natoli, Ceraulo, Lamartina, & Ferrugia, 1994).
Biofuel Research
- Biofuel Production : A study involving the engineering of ketol-acid reductoisomerase and alcohol dehydrogenase in Escherichia coli aimed at producing 2-methylpropan-1-ol (isobutanol) efficiently and sustainably demonstrates the compound's potential in biofuel applications (Bastian, Liu, Meyerowitz, Snow, Chen, & Arnold, 2011).
Medical Imaging
- Medical Imaging : Research on the synthesis of iodine-131 labeled versions of related compounds for body distribution measurements in rats suggests potential applications in medical imaging, particularly in brain scanning for nuclear medicine (Braun, Shulgin, Braun, & Sargent, 1977).
Pharmacological Receptor Properties
- 5-HT Receptor Affinities : A study exploring the affinities of a series of 1-(2,5-dimethoxyphenyl)-2-aminopropane derivatives for rat cortical serotonin binding sites revealed important insights into their interactions with 5-HT receptors, which are relevant for understanding the pharmacological properties of these compounds (Shannon, Battaglia, Glennon, & Titeler, 1984).
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2-methylpropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-8(2)12(13)10-7-9(14-3)5-6-11(10)15-4/h5-8,12-13H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUSADCXJYHFBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=C(C=CC(=C1)OC)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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